1-Phenyl-1H-benzo[d]imidazol-2(3H)-one
Description
1-Phenyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound featuring a benzoimidazolone core substituted with a phenyl group at the 1-position. This scaffold has garnered significant interest in medicinal chemistry due to its versatility in drug discovery, particularly in antitumor and enzyme inhibition applications. The phenyl substituent enhances lipophilicity and influences binding interactions with biological targets, making it a critical structural motif for optimizing activity .
Structure
2D Structure
Propriétés
IUPAC Name |
3-phenyl-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c16-13-14-11-8-4-5-9-12(11)15(13)10-6-2-1-3-7-10/h1-9H,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMPQQPQSTVRPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163888 | |
| Record name | 2H-Benzimidazol-2-one, 1,3-dihydro-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14813-85-5 | |
| Record name | 1,3-Dihydro-1-phenyl-2H-benzimidazol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14813-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Benzimidazol-2-one, 1,3-dihydro-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014813855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Benzimidazol-2-one, 1,3-dihydro-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Synthesis of N-Phenyl-ortho-phenylenediamine
The precursor N-phenyl-ortho-phenylenediamine is synthesized through two primary routes:
Ullmann-Type Coupling
-
Reagents : ortho-Nitroaniline, iodobenzene, copper catalyst (e.g., CuI), base (K₂CO₃), polar aprotic solvent (DMF or DMSO).
-
Conditions : Heating at 120–140°C for 12–24 hours under inert atmosphere.
-
Mechanism : Aryl halide undergoes nucleophilic substitution with the amine group, facilitated by copper catalysis.
-
Reduction : Subsequent reduction of the nitro group to an amine using Fe/HCl or catalytic hydrogenation (Pd/C, H₂) yields N-phenyl-ortho-phenylenediamine.
Buchwald-Hartwig Amination
-
Reagents : ortho-Chloronitrobenzene, aniline, Pd catalyst (e.g., Pd(OAc)₂), ligand (Xantphos), base (Cs₂CO₃).
-
Conditions : Reflux in toluene at 110°C for 18 hours.
-
Advantage : Higher regioselectivity and milder conditions compared to Ullmann coupling.
Cyclocondensation to Form 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one
Urea-Mediated Cyclization
Example Procedure:
-
Combine N-phenyl-ortho-phenylenediamine (10 mmol), urea (12 mmol), and acetic acid (20 mL).
-
Reflux at 120°C for 7 hours.
-
Cool, pour into ice-water, and filter the precipitate.
-
Recrystallize from ethanol to obtain white crystals.
Analytical Data :
Phosgene/Triphosgene Route
Example Procedure:
-
Dissolve N-phenyl-ortho-phenylenediamine (10 mmol) in dry CH₂Cl₂.
-
Add triphosgene (3.3 mmol) dropwise at 0°C.
-
Stir at room temperature for 2 hours.
-
Quench with aqueous NaHCO₃, extract with CH₂Cl₂, and concentrate.
Analytical Data :
Alternative Synthetic Pathways
Microwave-Assisted Synthesis
Solid-State Mechanochemical Synthesis
-
Reagents : N-Phenyl-ortho-phenylenediamine, urea, grinding solvent (ethanol).
-
Conditions : Ball milling at 30 Hz for 1 hour.
Comparative Analysis of Methods
| Method | Reagents | Time | Yield | Purity |
|---|---|---|---|---|
| Urea/Acetic Acid | Urea, AcOH | 7 h | 60–75% | 95–98% |
| Triphosgene/CH₂Cl₂ | BTC, Et₃N | 2 h | 80–85% | 97–99% |
| Microwave | NH₄Cl, EtOH | 20 min | 85–90% | 98% |
Challenges and Optimization
-
Byproduct Formation : Competing reactions may yield 1,3-diphenyl derivatives if excess phenylating agent is used. Mitigated by stoichiometric control.
-
Purification : Column chromatography (petroleum ether/EtOAc, 3:1) effectively removes unreacted diamine.
-
Scale-Up : Triphosgene method is preferable for industrial scale due to shorter reaction time and higher yield .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its reduced forms using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives.
Applications De Recherche Scientifique
Chemistry
- Building Block for Synthesis : 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one serves as an essential precursor in the synthesis of more complex organic molecules.
- Ligand in Coordination Chemistry : It acts as a ligand in coordination complexes, enhancing the properties of metal ions in catalysis and material science.
The compound exhibits notable biological activities, including:
- Antimicrobial Activity : Research indicates significant antimicrobial properties against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | < 1 |
| Escherichia coli | Moderate |
| Candida albicans | Moderate |
These results suggest its potential as an effective antimicrobial agent against resistant strains like MRSA .
- Antiviral Properties : Studies have shown that derivatives of benzimidazole compounds can inhibit viruses such as enteroviruses and herpes simplex virus, indicating potential therapeutic applications .
- Anticancer Activity : The compound has been explored for its anticancer properties, demonstrating cytotoxic effects on various cancer cell lines. For instance, certain derivatives have shown enhanced activity against breast cancer cells .
Medicinal Chemistry
This compound is being investigated for its role in drug development targeting diseases such as:
- Diabetes : It has been identified as a potential α-glucosidase inhibitor, which could aid in managing blood sugar levels .
- Infectious Diseases : Its ability to inhibit microbial growth positions it as a candidate for developing new antibiotics.
Industrial Applications
The compound finds utility in various industrial applications:
- Dyes and Pigments : It is used in the production of dyes due to its stable chemical structure.
- Chemical Intermediates : Its unique properties make it suitable for synthesizing other industrial chemicals.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against common pathogens. The results indicated that the compound exhibited significant activity against Staphylococcus aureus with an MIC of less than 1 µg/mL, highlighting its potential as an antibiotic candidate .
Case Study 2: Antidiabetic Potential
In another investigation focused on α-glucosidase inhibition, derivatives of this compound were synthesized and tested for their efficacy. The most promising derivatives showed enhanced inhibitory activity compared to standard drugs, suggesting their potential in diabetes management .
Mécanisme D'action
The mechanism of action of 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound inhibits tubulin polymerization, thereby disrupting microtubule assembly and inducing apoptosis in cancer cells. It also interacts with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives
Comparison with 1-(Piperidin-4-yl) Analogs
- Activity : These derivatives exhibit reduced antitumor efficacy compared to phenyl-substituted analogs, highlighting the phenyl group's role in enhancing target engagement .
Phospholipase D (PLD) Inhibitors
1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one Derivatives
Scaffold Modification to Triazaspirodecanone
- Key Compounds : 72 and 82 (PLD2-preferring inhibitors with 10–40-fold selectivity over PLD1) .
- Structural Insight : Replacement of the benzoimidazolone core with a 1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one scaffold shifted isoform preference to PLD2 .
Antimicrobial Derivatives
- 1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one Derivatives demonstrated broad-spectrum antibacterial and antifungal activity, though specific SAR data are less detailed .
Energetic Materials
- 5-Amino-1,3,6-trinitro-1H-benzo[d]imidazol-2(3H)-one exhibited superior detonation properties (D = 7.78 km/s, P = 27.05 GPa) compared to TNT (D = 7.21 km/s, P = 22.49 GPa), attributed to nitro group substitutions .
Activité Biologique
1-Phenyl-1H-benzo[d]imidazol-2(3H)-one, also known as benzophenone imidazole, is a heterocyclic compound with significant biological activities. Its molecular formula is C₁₃H₁₀N₂O, and it has a molecular weight of 210.23 g/mol. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, antioxidant, and antidiabetic properties.
Chemical Structure and Synthesis
The structure of this compound features a benzimidazole core substituted with a phenyl group. Various synthesis methods have been reported, typically involving the condensation of benzophenone with formamide followed by cyclization.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. It has been evaluated against various pathogens, including:
- Staphylococcus aureus (including MRSA)
- Escherichia coli
- Candida albicans
- Mycobacterium smegmatis
In studies, it demonstrated significant activity with minimum inhibitory concentrations (MIC) that suggest its potential as an effective antimicrobial agent .
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | < 1 | |
| Escherichia coli | Moderate | |
| Candida albicans | Moderate |
Antioxidant Activity
The antioxidant capabilities of this compound have also been explored. In vitro assays indicate that this compound possesses strong to moderate antioxidant activity, which is crucial for mitigating oxidative stress-related diseases .
Antidiabetic Activity
Recent studies have highlighted the antidiabetic potential of derivatives of this compound. For instance, certain derivatives showed significant inhibition of α-amylase and α-glucosidase enzymes, which are critical targets in diabetes management. The most promising compounds exhibited IC50 values ranging from 0.71 to 2.09 µM, indicating potent inhibitory effects .
| Compound | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) | Reference |
|---|---|---|---|
| Compound 15o | 2.09 | 0.71 | |
| Compound 22d | 0.71 | Not specified |
Case Studies
Several case studies have focused on the biological evaluation of this compound and its derivatives:
- Antimicrobial Evaluation : A study synthesized various benzimidazole derivatives and tested their antimicrobial activity against multiple strains. The results indicated that some derivatives had superior activity compared to standard antibiotics .
- Antioxidant and Antidiabetic Studies : Another investigation assessed the antioxidant and antidiabetic activities of novel benzimidazole ureas derived from the core structure of this compound. The findings revealed that these compounds exhibited excellent antioxidant activities across multiple assays .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and its biological targets. These studies suggest that the compound can effectively bind to key enzymes involved in microbial resistance and metabolic pathways related to diabetes .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one derivatives?
- Methodological Answer : Derivatives are synthesized via alkylation of benzimidazol-2-one with alkyl bromides (e.g., dodecyl bromide) using tetra-n-butylammonium bromide as a phase-transfer catalyst under mild conditions . Cyclization reactions, such as the condensation of substituted benzoic acid hydrazides with POCl₃ at elevated temperatures (e.g., 120°C), are also effective for generating oxadiazole hybrids . For indole-benzimidazole hybrids, one-pot multi-step reactions involving phenylhydrazine and arylacylidene precursors yield high-purity products (83–85% yields) .
Q. How are spectroscopic and analytical techniques employed to characterize these compounds?
- Methodological Answer : Structural validation relies on and NMR to confirm proton environments and carbon frameworks, respectively. IR spectroscopy identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹), while HRMS ensures molecular weight accuracy . Melting points (>300°C for some derivatives) and elemental analysis (C, H, N) further confirm purity .
Advanced Research Questions
Q. How can computational methods like DFT predict the stability and reactivity of benzimidazole derivatives?
- Methodological Answer : Density Functional Theory (DFT) using the B3LYP/6-31G* basis set optimizes molecular geometries and calculates frontier orbitals (HOMO-LUMO gaps) to assess electronic properties. For example, DFT analysis of 2-phenylindole-benzimidazole hybrids reveals charge distribution patterns critical for photophysical behavior .
Q. What strategies optimize substituent effects to enhance biological activity (e.g., EGFR inhibition)?
- Methodological Answer : Structure-Activity Relationship (SAR) studies compare derivatives with varied substituents (e.g., -Cl, -CH₃) on the phenyl ring. Molecular docking against EGFR (PDB: 1M17) identifies key interactions (e.g., hydrogen bonds with Met793). ADMET predictions prioritize compounds with balanced hydrophobicity (LogP <5) and low hepatotoxicity .
Q. How do hydrogen bonding and π-stacking interactions influence crystal packing and stability?
- Methodological Answer : Single-crystal X-ray diffraction (CCDC 1519973) reveals intermolecular N–H···O and C–H···π interactions in (3Z)-3-benzylidene derivatives. These interactions stabilize layered structures, which can correlate with solid-state photoluminescence properties .
Q. How can researchers resolve contradictions in biological data (e.g., antimicrobial activity vs. cytotoxicity)?
- Methodological Answer : Comparative MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) and mammalian cell lines (e.g., HEK-293) differentiate selective toxicity. For example, dihydropyridine-benzimidazole hybrids show MIC values of 8–32 µg/mL against pathogens but >100 µg/mL cytotoxicity thresholds .
Q. What methodologies enable the design of multi-component benzimidazole hybrids (e.g., triazole-thiazole systems)?
- Methodological Answer : Click chemistry (Cu(I)-catalyzed azide-alkyne cycloaddition) links phenoxymethylbenzimidazole with thiazole-triazole acetamides. Solvent optimization (e.g., DMF/water mixtures) and catalytic systems (e.g., sodium ascorbate/CuSO₄) achieve >80% yields for hybrids like compound 9c .
Q. How are pharmacokinetic properties (e.g., bioavailability) evaluated for benzimidazole-based drug candidates?
- Methodological Answer : In silico ADMET tools (e.g., SwissADME) predict blood-brain barrier permeability, CYP450 inhibition, and intestinal absorption. Experimental validation includes PAMPA assays for passive diffusion and microsomal stability tests (e.g., t₁/₂ >60 min in liver microsomes) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
